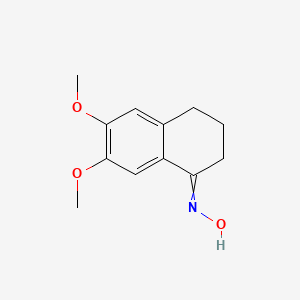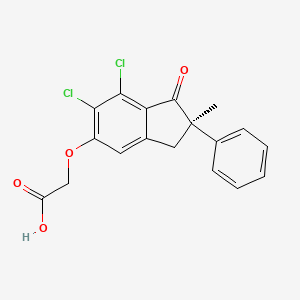
(-)-Indacrinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Indacrinone: is a chiral diuretic compound that has been studied for its potential therapeutic applications. It is known for its ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production. This compound has been of interest in the treatment of conditions such as hypertension and edema.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Indacrinone typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: This involves the construction of the indanone core through a series of condensation and cyclization reactions.
Introduction of chiral centers: Chiral centers are introduced using chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Functional group modifications: Various functional groups are introduced or modified to achieve the final structure of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (-)-Indacrinone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives of this compound.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-Indacrinone is used as a model compound to study chiral synthesis and stereochemistry. Its well-defined chiral centers make it an excellent candidate for research in asymmetric synthesis.
Biology: In biological research, this compound is studied for its effects on ion transport and kidney function. It is used to investigate the mechanisms of diuretic action and the regulation of electrolyte balance.
Medicine: Medically, this compound has been explored for its potential to treat hypertension and edema. Its ability to increase urine production makes it a valuable tool in managing fluid retention in patients with heart failure or kidney disease.
Industry: In the pharmaceutical industry, this compound is used in the development of new diuretic drugs. Its unique properties and effectiveness make it a valuable lead compound for drug discovery.
Mecanismo De Acción
Molecular Targets and Pathways: (-)-Indacrinone exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in the kidneys. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of these ions in the urine. The resulting diuretic effect helps to reduce blood volume and lower blood pressure.
Comparación Con Compuestos Similares
Furosemide: Another diuretic that inhibits the sodium-potassium-chloride cotransporter but has a different chemical structure.
Bumetanide: Similar in action to (-)-Indacrinone but with distinct pharmacokinetic properties.
Torsemide: A loop diuretic with a longer duration of action compared to this compound.
Uniqueness: this compound is unique due to its specific chiral centers and the resulting stereochemistry, which can influence its pharmacological activity and selectivity. Its distinct chemical structure also allows for different metabolic pathways and interactions compared to other diuretics.
Propiedades
Número CAS |
56049-89-9 |
|---|---|
Fórmula molecular |
C18H14Cl2O4 |
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
2-[[(2R)-6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22)/t18-/m1/s1 |
Clave InChI |
PRKWVSHZYDOZLP-GOSISDBHSA-N |
SMILES isomérico |
C[C@@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 |
SMILES canónico |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



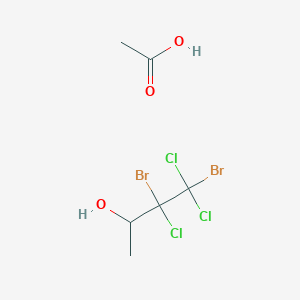
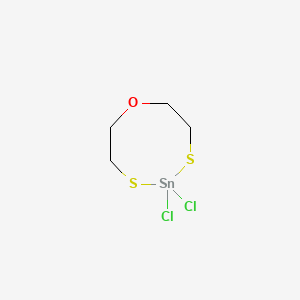
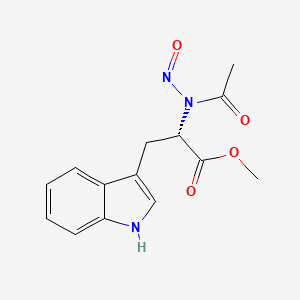

![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
methanide](/img/structure/B14640717.png)


![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)

![1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene](/img/structure/B14640753.png)
